1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2F5NO2. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, nitro, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound can be used as an organic synthesis intermediate and a pharmaceutical intermediate , implying that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
Based on its structural similarity to other nitrobenzene compounds, it’s plausible that the nitro group could undergo reduction reactions in biological systems, potentially leading to the formation of reactive intermediates .
Result of Action
Given its use as an intermediate in organic synthesis and pharmaceuticals , the results of its action would likely depend on the specific context and conditions of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of 1,3-difluorobenzene with nitric acid and sulfuric acid to introduce the nitro group. The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or metal hydrides such as lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized derivatives, although these are less common.
Scientific Research Applications
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-4-nitrobenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in certain reactions.
2,4-Difluoronitrobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,3-Difluoro-2-(trifluoromethyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is unique due to the presence of both electron-withdrawing nitro and trifluoromethyl groups, which significantly influence its chemical reactivity and make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVUDOJHWVTRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575751 | |
Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-36-4 | |
Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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